1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC18268954
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17NO |
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Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-(oxan-4-ylmethyl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2 |
Standard InChI Key | FGZFNQLYYXQMSU-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1CC2(CC2)N |
Introduction
Chemical Identity and Structural Features
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine (IUPAC: 1-(oxan-4-ylmethyl)cyclopropan-1-amine) is a bicyclic amine with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its structure combines a rigid cyclopropane ring connected via a methylene bridge to a tetrahydropyran (THP) oxygen heterocycle, creating a stereochemically constrained scaffold.
Key Structural Attributes:
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Cyclopropane Ring: Imparts angular strain and conformational rigidity, potentially enhancing binding selectivity to biological targets.
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Tetrahydropyran Moiety: Contributes to solubility via its ether oxygen while providing a semi-rigid spatial orientation.
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Primary Amine: Serves as a hydrogen bond donor/acceptor, critical for molecular interactions in biological systems .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₇NO | |
Molecular Weight | 155.24 g/mol | |
SMILES Notation | C1COCCC1CC2(CC2)N | |
InChI Key | FGZFNQLYYXQMSU-UHFFFAOYSA-N | |
PubChem CID | 66026872 |
Structural analogs, such as 1-(tetrahydro-2H-pyran-4-yl)cyclopropanamine (PubChem CID: 57790295), differ by the absence of the methylene bridge, reducing molecular weight to 141.21 g/mol . This minor structural variation significantly impacts three-dimensional conformation and potential bioactivity.
Synthesis and Manufacturing
The synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine involves multi-step organic transformations, leveraging strategies common in heterocyclic chemistry.
Key Synthetic Routes
Route 1: Reductive Amination
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Aldehyde Intermediate Preparation: Oxidation of (tetrahydro-2H-pyran-4-yl)methanol to (tetrahydro-2H-pyran-4-yl)methanal using Dess-Martin periodinane .
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Cyclopropane Formation: Reaction of the aldehyde with a cyclopropanamine precursor via [2+1] cycloaddition or Corey-Chaykovsky epoxidation.
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Reductive Amination: Sodium triacetoxyborohydride (STAB)-mediated coupling of intermediates under acidic conditions .
Step | Reagents/Conditions | Yield* |
---|---|---|
Aldehyde Oxidation | Dess-Martin periodinane, DCM | 78% |
Reductive Amination | STAB, DCE, acetic acid | 65% |
Boc Deprotection | TFA/DCM (1:1), rt, 2h | 92% |
*Theoretical yields based on analogous procedures in .
Physicochemical and Stability Profiles
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Solubility: Moderate lipophilicity (cLogP ≈ 1.2) suggests balanced aqueous/organic solubility, favorable for blood-brain barrier penetration.
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Stability: The cyclopropane ring’s strain may render the compound susceptible to ring-opening under strongly acidic or basic conditions.
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Stereochemistry: The THP ring’s chair conformation positions the methylcyclopropane group axially, influencing molecular interactions .
Research Gaps and Future Directions
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Synthetic Optimization: Improve yields in reductive amination steps via solvent screening (e.g., dichloroethane vs. THF) .
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Biological Profiling: Prioritize D3R/MOR binding assays and functional cAMP accumulation studies.
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Metabolic Stability: Assess cytochrome P450 interactions using human liver microsomes.
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